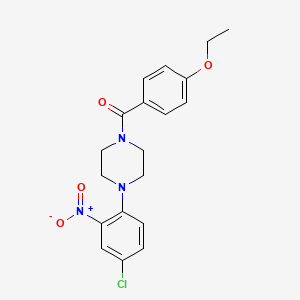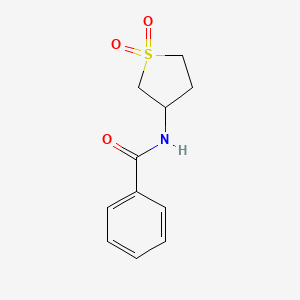
3,5-dichloro-N-(2-chloro-4-nitrophenyl)-4-methoxybenzamide
Vue d'ensemble
Description
3,5-dichloro-N-(2-chloro-4-nitrophenyl)-4-methoxybenzamide, also known as GW 9662, is a synthetic compound that has been widely used in scientific research. It is a selective peroxisome proliferator-activated receptor gamma (PPARγ) antagonist, which means it can block the activity of this receptor. PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism, inflammation, and cell differentiation. Therefore, GW 9662 has been extensively studied for its potential therapeutic applications in various diseases, such as diabetes, obesity, cancer, and neurodegenerative disorders.
Mécanisme D'action
3,5-dichloro-N-(2-chloro-4-nitrophenyl)-4-methoxybenzamide 9662 acts as a competitive antagonist of PPARγ, which means it can bind to the receptor and prevent its activation by natural ligands or synthetic agonists. The binding of this compound 9662 to PPARγ induces a conformational change that blocks the recruitment of coactivators and the formation of a transcriptional complex. Therefore, this compound 9662 can inhibit the expression of PPARγ target genes and modulate various physiological processes.
Biochemical and physiological effects:
The inhibition of PPARγ by this compound 9662 can have diverse biochemical and physiological effects, depending on the tissue and cell type. For instance, this compound 9662 has been shown to reduce adipocyte differentiation and lipid accumulation in vitro and in vivo, which suggests its potential use in the treatment of obesity and related disorders. Moreover, this compound 9662 has been shown to inhibit the growth and proliferation of cancer cells by blocking the PPARγ-dependent signaling pathways. Additionally, this compound 9662 has been shown to modulate the immune response and reduce inflammation in various animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-dichloro-N-(2-chloro-4-nitrophenyl)-4-methoxybenzamide 9662 has several advantages for lab experiments, such as its high specificity and potency as a PPARγ antagonist, its stability and solubility in various media, and its availability from commercial sources. However, this compound 9662 also has some limitations, such as its potential off-target effects on other nuclear receptors or enzymes, its potential toxicity and side effects at high concentrations, and its limited bioavailability and pharmacokinetic properties in vivo.
Orientations Futures
3,5-dichloro-N-(2-chloro-4-nitrophenyl)-4-methoxybenzamide 9662 has opened new avenues for research in the field of PPARγ biology and therapeutic applications. Some of the future directions for this compound 9662 research include:
- Investigating the role of PPARγ in different tissues and organs, and identifying its target genes and pathways in various physiological and pathological conditions.
- Developing new PPARγ antagonists with improved potency, selectivity, and pharmacokinetic properties, and testing their efficacy and safety in preclinical and clinical studies.
- Exploring the potential use of PPARγ antagonists in combination with other drugs or therapies for the treatment of complex diseases, such as cancer, diabetes, and neurodegenerative disorders.
- Developing new screening assays and biomarkers for the identification and validation of PPARγ antagonists and their therapeutic targets.
- Investigating the potential use of PPARγ antagonists as research tools in other fields, such as stem cell biology, epigenetics, and drug discovery.
Applications De Recherche Scientifique
3,5-dichloro-N-(2-chloro-4-nitrophenyl)-4-methoxybenzamide 9662 has been widely used as a tool compound in scientific research to investigate the function and mechanism of PPARγ. It has been shown to inhibit the transcriptional activity of PPARγ and prevent its binding to DNA. Therefore, this compound 9662 can be used to study the downstream effects of PPARγ signaling and identify its target genes and pathways. Moreover, this compound 9662 has been used to validate the specificity of PPARγ agonists and antagonists in various cellular and animal models.
Propriétés
IUPAC Name |
3,5-dichloro-N-(2-chloro-4-nitrophenyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2O4/c1-23-13-10(16)4-7(5-11(13)17)14(20)18-12-3-2-8(19(21)22)6-9(12)15/h2-6H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZFCEZNXUEEJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-furyl(propionylamino)methyl]-3-hydroxy-2-naphthoic acid](/img/structure/B3930506.png)
![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B3930513.png)

![N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide](/img/structure/B3930527.png)
![1-{5-[2-hydroxy-3-(4-methyl-1-piperidinyl)propoxy]-2-methyl-1-phenyl-1H-indol-3-yl}ethanone](/img/structure/B3930528.png)
![N,2-dimethyl-N-(2-methylprop-2-en-1-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3930534.png)
![N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-phenoxyacetamide](/img/structure/B3930540.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B3930544.png)

![11-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930554.png)

![N~1~-[4-(4-morpholinylsulfonyl)phenyl]-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3930571.png)
![3-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-4-ethoxybenzoic acid](/img/structure/B3930574.png)
